(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid
Description
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
GHSGHNSPJVMADK-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromofuran-2-yl Precursors
- Starting materials : Commercially available 2-furancarboxaldehyde or 2-furoic acid derivatives are used as precursors.
- Bromination : Electrophilic bromination at the 5-position of the furan ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or ring degradation.
- Alternative routes : Some methods involve constructing the furan ring with the bromine substituent already in place via cyclization of suitably substituted precursors.
Construction of the Amino Acid Side Chain
- Asymmetric synthesis : The β-amino acid moiety is introduced via enantioselective methods, such as:
- Asymmetric hydrogenation of α,β-unsaturated esters or acids derived from the bromofuran intermediate using chiral catalysts (e.g., Rhodium complexes with chiral phosphine ligands).
- Enzymatic transamination employing aminotransferases with pyridoxal-5′-phosphate cofactors to selectively produce the (3R) enantiomer.
- Alternative chemical methods : Strecker-type synthesis or Michael addition reactions using chiral auxiliaries can also be employed to install the amino group stereoselectively.
Protection and Deprotection Steps
- To facilitate reactions and purifications, the amino and carboxyl groups are often temporarily protected using standard protecting groups (e.g., Boc for amino, esterification for carboxyl).
- After key transformations, deprotection under acidic or basic conditions yields the free amino acid.
Purification Techniques
- Chromatography : High-performance liquid chromatography (HPLC), especially chiral HPLC, is used to separate enantiomers and purify the product.
- Crystallization : Selective crystallization from suitable solvents can enhance purity and isolate the desired stereoisomer.
Representative Synthesis Workflow Table
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide (NBS), mild solvent | Regioselective bromination at 5-position of furan ring |
| 2 | Formation of unsaturated ester or acid | Wittig reaction or condensation with aldehyde | Prepare α,β-unsaturated intermediate for asymmetric hydrogenation |
| 3 | Asymmetric hydrogenation | Rhodium(I) catalyst with chiral phosphine ligand, H2 gas | Stereoselective reduction yielding (3R)-amino acid intermediate |
| 4 | Protection of amino group | Boc anhydride or equivalent | Protect amino group for further manipulation |
| 5 | Hydrolysis or deprotection | Acidic or basic hydrolysis | Release free carboxyl and amino groups |
| 6 | Purification | Chiral HPLC, crystallization | Obtain pure (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
Research Findings and Industrial Considerations
- Continuous flow reactors have been reported to improve efficiency and yield in the bromination and asymmetric synthesis steps by providing better control over reaction parameters and minimizing side reactions.
- Purity and stereochemical integrity are confirmed by analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chiral chromatography.
- The compound's synthesis is scalable for research and industrial applications, with purification methods optimized for high enantiomeric excess and minimal impurities.
- Safety considerations are critical due to the compound’s potential irritant properties; appropriate handling protocols are implemented during synthesis and purification.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Brominating agent | N-bromosuccinimide (NBS) |
| Chiral catalyst | Rhodium(I) complex with chiral phosphine ligand (e.g., BINAP) |
| Solvent systems | Dichloromethane, methanol, or mixed solvents |
| Temperature range | 0–40 °C for bromination and hydrogenation steps |
| Purification methods | Chiral HPLC, crystallization |
| Enantiomeric excess (ee) | Typically >95% with optimized asymmetric synthesis |
| Yield | Variable, generally moderate to high (50–85%) |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, studies involving 3-(furan-2-yl)propenoic acids and their esters have shown effective inhibition against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . The presence of the bromine atom in (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid may enhance its bioactivity by altering the electronic properties of the furan ring.
Neuropharmacology
This compound is also being explored for its potential neuropharmacological effects. Its structural similarity to amino acids suggests it could interact with neurotransmitter systems, possibly acting as a modulator for neurological disorders. However, comprehensive studies are needed to elucidate these mechanisms.
Material Science
Synthesis of Functional Polymers
(3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid can serve as a monomer for synthesizing functional polymers. The bromine substituent allows for further chemical modifications, enabling the development of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems. Research indicates that incorporating furan derivatives into polymer matrices can enhance mechanical strength and thermal stability .
Biochemical Probes
Fluorescent Labeling
The compound's unique structure allows it to be used as a fluorescent probe in biochemical assays. Its ability to form stable conjugates with biomolecules makes it suitable for tracking cellular processes or studying protein interactions under fluorescence microscopy. This application is particularly valuable in live-cell imaging studies where real-time observation of cellular dynamics is crucial.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Pathogen | Concentration (µg/mL) | Activity |
|---|---|---|---|
| 3-(furan-2-yl)propenoic acid | Candida albicans | 64 | Inhibitory |
| 3-(furan-2-yl)propenoic acid | Escherichia coli | 64 | Inhibitory |
| 3-(furan-2-yl)propenoic acid | Staphylococcus aureus | 64 | Inhibitory |
Table 2: Potential Applications in Material Science
| Application | Description |
|---|---|
| Functional Polymers | Used as monomers to enhance properties |
| Coatings | Improved mechanical strength and thermal stability |
| Drug Delivery Systems | Tailored release profiles for therapeutic agents |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Molecules explored the antimicrobial efficacy of various furan derivatives, including those similar to (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid. The results indicated that these compounds exhibited significant inhibitory effects on yeast-like fungi and bacteria, suggesting their potential use in developing new antimicrobial agents .
Case Study 2: Polymer Development
Research focused on synthesizing polymers from furan derivatives demonstrated that incorporating (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid could lead to materials with enhanced properties suitable for industrial applications. The findings highlighted the compound's versatility as a building block in polymer chemistry .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the bromine-substituted furan ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Non-Brominated Furan Analogs
The presence of bromine on the furan ring distinguishes (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid from non-brominated derivatives like 3-(furan-2-yl)-3-phenylpropanoic acid. For example, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrate that bromine substitution can amplify antimicrobial activity by improving membrane penetration .
Comparison with Benzofuran Derivatives
Replacing the furan ring with a benzofuran moiety, as in (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid (CAS 1270272-65-5, molecular weight 205.21 g/mol), introduces a fused benzene ring. This modification increases aromaticity and molecular rigidity, which may alter solubility and metabolic stability. The benzofuran analog’s larger π-system could enhance interactions with aromatic residues in protein targets but may also reduce bioavailability due to higher molecular weight .
Comparison with Phenyl-Substituted Amino Acids
(R)-2-Amino-3-(3-bromophenyl)propanoic acid (CAS 99295-78-0, molecular weight 260.09 g/mol) replaces the furan ring with a brominated phenyl group. The phenyl group’s planar structure and stronger electron-withdrawing effects compared to furan may influence electronic interactions in biological systems. For instance, phenylalanine derivatives with bromine substitutions are often studied for their role in inhibiting tyrosine kinase enzymes .
Comparison with Neuroactive Amino Acids
β-N-Methylamino-L-alanine (BMAA), a neurotoxic amino acid with a methylamino group (CAS 15920-93-1), shares a β-amino acid backbone but lacks the bromofuran moiety. BMAA’s neurotoxicity is linked to its blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) and ability to accumulate in neural tissues . In contrast, the bromofuran group in (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid may reduce central nervous system penetration due to increased steric bulk and polarity.
Physicochemical and Pharmacokinetic Data
Table 1: Structural and Physical Properties
Table 2: Pharmacokinetic and Functional Insights
Biological Activity
(3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a compound characterized by its unique structural features, including a brominated furan ring and an amino group attached to a propanoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can be represented as follows:
Key Properties:
- Molecular Weight: 232.06 g/mol
- Boiling Point: 307.3 °C
- Flash Point: 139.6 °C
The biological activity of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is primarily attributed to its interaction with various molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the brominated furan ring may engage in hydrophobic interactions, influencing the activity of these biomolecules .
Antimicrobial Activity
Research indicates that compounds bearing furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid | E. coli, S. aureus | 50 μM |
| 5-Bromofuran derivatives | C. albicans | 32 μg/mL |
| Other furan derivatives | Various bacterial strains | Varies (typically <100 μM) |
Cytotoxicity Studies
Cytotoxicity assessments reveal that (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can inhibit cell proliferation in certain cancer cell lines. For example, in vitro studies have shown that concentrations exceeding 50 μM can lead to approximately 50% inhibition of cell growth in specific cancer models .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid on human cancer cell lines, demonstrating a dose-dependent reduction in viability:
- Cell Line: MCF7 (breast cancer)
- IC50: Approximately 45 μM at 48 hours
Therapeutic Potential
The unique structure of (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid positions it as a promising candidate for drug development. Its ability to modulate enzyme activity suggests potential applications in treating diseases where such enzymes play a crucial role, including metabolic disorders and certain types of cancer.
Q & A
Q. What are the optimal synthetic routes for (3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:
- Bromofuran Precursor Preparation : 5-Bromofuroic acid (CAS 585-70-6) is synthesized via electrophilic bromination of furan derivatives under controlled conditions (e.g., using NBS in DMF) .
- Chiral Amino Acid Coupling : A Strecker synthesis or enzymatic resolution ensures the (3R)-configuration. For example, L-phenylalanine dehydrogenase can stereoselectively aminate α-keto intermediates .
- Critical Parameters : Temperature (0–5°C for bromination), solvent polarity (DMF for nucleophilic substitution), and catalysts (Pd for cross-coupling) affect yield and purity.
- Enantiopurity Validation : Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography confirms stereochemistry .
Q. How can researchers mitigate hazards associated with handling (3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of brominated furan vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
- Storage : Store in airtight containers at –20°C to prevent degradation and bromine release .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the bromofuran (δ 6.5–7.2 ppm for furan protons) and chiral center (δ 3.1–3.5 ppm for CH-NH₂).
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight ([M+H]⁺ calc. for C₇H₉BrNO₃: 248.97) .
- IR Spectroscopy : Peaks at 3300 cm⁻¹ (NH₂) and 1700 cm⁻¹ (COOH) validate functional groups .
Advanced Research Questions
Q. How does the bromine substituent on the furan ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The 5-bromo group acts as a leaving site for Pd-catalyzed aryl-aryl bond formation. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (70°C, 12 hr) .
- Competing Pathways : Bromine’s electronegativity directs meta-substitution in electrophilic reactions. DFT calculations (B3LYP/6-31G*) predict charge distribution .
- Side Reactions : Base-sensitive conditions may hydrolyze the furan ring; use mild bases (K₂CO₃) to minimize degradation .
Q. What computational strategies predict the compound’s bioactivity as a neurotransmitter analog?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with GABA receptors. The bromofuran moiety enhances hydrophobic binding to receptor pockets .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability of receptor-ligand complexes over 100 ns trajectories.
- SAR Analysis : Compare with non-brominated analogs to quantify bromine’s impact on IC₅₀ values (e.g., 2x higher affinity in brominated derivatives) .
Q. How do solvent effects and pH impact the compound’s stability in aqueous media?
- Methodological Answer :
- pH-Dependent Degradation : At pH < 3, the furan ring undergoes acid-catalyzed hydrolysis. Use buffered solutions (pH 5–7) for stability .
- Solvent Optimization : Aqueous DMSO (10% v/v) enhances solubility without compromising the bromine substituent.
- Accelerated Stability Testing : LC-MS monitors degradation products (e.g., debrominated furans) under stress conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
